5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Medicinal Chemistry Drug Discovery Property-Based Design

Procure 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS 1093296-24-2) for SAR campaigns targeting PPARα in metabolic and inflammatory diseases. The dual 5-methoxy/6-methyl substitution confers a unique lipophilicity (LogP=2.64 vs 2.79 for mono-methyl analog), differentiating it from generic analogs and enabling precise structure-activity relationship studies. Requires internal target validation.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1093296-24-2
Cat. No. B6590526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
CAS1093296-24-2
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)CCC2)OC
InChIInChI=1S/C12H14O2/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13/h6-7H,3-5H2,1-2H3
InChIKeyCQLWUNVCKQNQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one CAS 1093296-24-2: A Dually Substituted Dihydronaphthalenone Intermediate for Medicinal Chemistry and Drug Discovery


5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1093296-24-2) is a substituted dihydronaphthalenone with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by a methoxy group at the 5-position and a methyl group at the 6-position on the dihydronaphthalenone ring , distinguishing it from mono-substituted analogs such as 6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 51015-29-3; C11H12O; MW: 160.21) and 5-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 33892-75-0; C11H12O2; MW: 176.21). This dual-substitution pattern modifies the compound‘s lipophilicity and potential binding interactions, making it a valuable intermediate for the synthesis of pharmaceutical agents and a candidate for structure-activity relationship studies in drug discovery programs targeting nuclear receptors such as PPARα. Dihydronaphthalenone derivatives have been investigated for anticancer, antimicrobial, and anti-inflammatory properties, and this specific substitution pattern may confer distinct pharmacological profiles relevant to these therapeutic areas .

Why 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs in Structure-Guided Research


Generic substitution fails for 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1093296-24-2) because the dual 5-methoxy and 6-methyl substitution pattern confers unique physicochemical and potential pharmacological properties that differ quantitatively from mono-substituted analogs. The unsubstituted parent scaffold and mono-substituted derivatives such as 6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 51015-29-3) and 5-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 33892-75-0) exhibit distinct lipophilicity, molecular volume, hydrogen bonding capacity, and target engagement profiles [1]. The 6-methyl-3,4-dihydronaphthalen-1(2H)-one compound has demonstrated PPARα ligand binding domain interaction with potential anti-inflammatory activity , while the 5-methoxy substitution on this scaffold may further modulate electronic effects and pharmacokinetic properties [2]. The combination of both substituents in 1093296-24-2 creates a chemotype with distinct property space—LogP = 2.64 versus 2.79 for the mono-methyl analog—and potentially altered target selectivity. These quantitative differences in molecular properties preclude simple one-to-one replacement and necessitate compound-specific validation in structure-activity relationship campaigns .

Quantitative Differentiation of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one Versus Closest Analogs: A Data-Driven Procurement Guide


Molecular Weight Differentiation: 190.24 g/mol Versus Mono-Substituted Analogs at 160.21 g/mol and 176.21 g/mol

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1093296-24-2) possesses a molecular weight of 190.24 g/mol (exact mass: 190.099379685 g/mol) with molecular formula C12H14O2 [1]. This compares to the mono-methyl analog 6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 51015-29-3) at 160.21 g/mol (C11H12O) and the mono-methoxy analog 5-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 33892-75-0) at 176.21 g/mol (C11H12O2) . The incremental increase in molecular weight relative to the mono-substituted analogs reflects the dual-substitution pattern and may impact membrane permeability and target binding kinetics in a structure-dependent manner.

Medicinal Chemistry Drug Discovery Property-Based Design

Lipophilicity (LogP) Comparison: Target Compound LogP = 2.64 Versus 6-Methyl Analog LogP = 2.79

The calculated LogP value for 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1093296-24-2) is 2.636874792 (reported as 2.64) . In comparison, the mono-methyl analog 6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 51015-29-3) exhibits a higher LogP of 2.79 [1]. This ΔLogP of -0.15 indicates that the addition of the 5-methoxy group to the 6-methyl scaffold modestly reduces overall lipophilicity despite increasing molecular weight, a phenomenon attributable to the polar oxygen atom introducing hydrogen bond acceptor capacity.

Physicochemical Profiling ADME Prediction Lipophilicity Optimization

Hydrogen Bond Acceptor Capacity: 2 HBA Groups Versus 1 HBA in 6-Methyl Analog

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1093296-24-2) contains two hydrogen bond acceptor (HBA) sites derived from the ketone carbonyl and the methoxy oxygen [1]. In contrast, the 6-methyl analog 6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 51015-29-3) contains only one HBA site (the ketone carbonyl) . This additional hydrogen bond acceptor capacity provides the dual-substituted compound with distinct molecular recognition potential, enabling alternative binding modes to biological targets that require multiple polar contacts for high-affinity engagement.

Molecular Recognition Ligand-Target Interactions Fragment-Based Drug Design

Fraction of sp3 Hybridized Carbon (Fsp3): 0.42 Versus 0.45 for 6-Methyl Analog

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1093296-24-2) exhibits an Fsp3 value of 0.416666666667 (reported as 0.42) . This metric, which quantifies the proportion of sp3-hybridized carbon atoms relative to total carbon count, is moderately lower than the estimated Fsp3 of approximately 0.45 for the 6-methyl analog (6 sp3 carbons / 11 total carbons). The methoxy substitution replaces an aromatic C-H with a C-OCH3 group, slightly increasing the aromatic character of the scaffold and thereby marginally reducing Fsp3.

Medicinal Chemistry Drug-Likeness Conformational Flexibility

Class-Level Pharmacological Inference: Dihydronaphthalenone Scaffold Engagement with PPARα

The dihydronaphthalenone chemotype, exemplified by the mono-methyl analog 6-methyl-3,4-dihydronaphthalen-1(2H)-one, has demonstrated interaction with the ligand binding domain of peroxisome proliferator-activated receptor alpha (PPARα) . This compound acts as a nonsteroidal anti-inflammatory agent with PPARα-mediated inhibition of prostaglandin production and lipid biosynthesis in hepatic tissue . The dual-substituted compound 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one shares this core scaffold but incorporates an additional 5-methoxy group that may alter binding mode and target selectivity. Direct comparative pharmacological data for this specific compound are currently limited in the published literature.

Nuclear Receptor Pharmacology Anti-inflammatory Drug Discovery Metabolic Disease

Anticancer Activity Class-Level Evidence: Cytotoxic Effects Against Cancer Cell Lines

The dihydronaphthalenone class has demonstrated anticancer activity in vitro, with preliminary studies indicating cytotoxic effects against multiple cancer cell lines . Research on structurally related naphthalenone derivatives has shown interference with cell proliferation pathways and induction of apoptosis in cancer cells . The dual-substituted 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is positioned as a candidate for further pharmacological evaluation in oncology, though direct comparative IC50 or GI50 data against specific analogs are not currently available in the public domain.

Cancer Pharmacology Cytotoxicity Screening Oncology Drug Discovery

Procurement-Driven Application Scenarios for 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one Based on Quantitative Differentiation


PPARα-Focused Drug Discovery: Scaffold Optimization for Metabolic and Anti-inflammatory Indications

Based on the class-level evidence that the 6-methyl-dihydronaphthalenone scaffold engages the PPARα ligand binding domain , procurement of 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is justified for structure-activity relationship campaigns targeting PPARα-mediated pathways in metabolic disease and inflammation. The dual-substitution pattern (5-methoxy + 6-methyl) introduces an additional hydrogen bond acceptor site and altered lipophilicity (LogP = 2.64 vs 2.79) that may modulate binding mode, residence time, and target selectivity relative to the mono-methyl analog. Researchers should prioritize this compound when exploring substitution-dependent modulation of PPARα transactivation or transrepression functions in hepatic and adipose tissue models. Note that direct pharmacological data for this specific compound are limited; procurement should be accompanied by internal profiling to establish target engagement and functional activity .

Oncology Drug Discovery: Cytotoxicity Screening and Lead Identification

Given the established anticancer activity of dihydronaphthalenone derivatives and the structural relationship to the retinoid X receptor agonist bexarotene , this compound is appropriate for inclusion in cytotoxicity screening panels against cancer cell lines. The dual-substitution pattern (Fsp3 = 0.42) may confer differentiated cell permeability and target engagement profiles compared to mono-substituted analogs. Researchers investigating naphthalenone-based antiproliferative agents should evaluate this compound alongside the 6-methyl and 5-methoxy mono-substituted derivatives to quantify substitution-dependent effects on GI50 values and apoptosis induction. Procurement is recommended for academic and industrial oncology programs seeking to expand chemotype diversity in lead optimization libraries.

Property-Based Drug Design: Physicochemical Profiling and ADME Optimization

This compound serves as an ideal tool molecule for property-based drug design studies due to its well-defined physicochemical differentiation from mono-substituted analogs. With LogP = 2.64 , molecular weight = 190.24 g/mol, HBA count = 2, and Fsp3 = 0.42 , it occupies a specific region of drug-like chemical space distinct from 6-methyl-3,4-dihydronaphthalen-1(2H)-one (LogP = 2.79; HBA = 1; MW = 160.21). Procurement enables systematic investigation of how incremental changes in lipophilicity and hydrogen bonding capacity affect membrane permeability (PAMPA), metabolic stability (microsomal clearance), and plasma protein binding. These studies provide critical data for lead optimization programs where balancing potency with favorable ADME properties is essential for clinical candidate selection.

Synthetic Methodology Development: Substituted Dihydronaphthalenone as a Versatile Intermediate

5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one serves as a valuable intermediate for the synthesis of more complex tetrahydronaphthalene and naphthalene derivatives with potential pharmaceutical applications. The ketone functional group enables diverse synthetic transformations including reduction to secondary alcohols, reductive amination to amines, Grignard additions, and α-alkylation reactions . The 5-methoxy and 6-methyl substituents remain intact during these transformations, allowing for the construction of diversely functionalized naphthalene-based scaffolds. Procurement of this compound at verified purity (95-98% as reported by Bidepharm and Fluorochem ) ensures reproducible synthetic outcomes in both academic and industrial medicinal chemistry laboratories.

Quote Request

Request a Quote for 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.